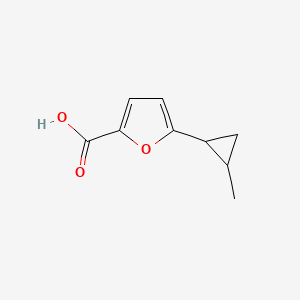
6-(benzyloxy)-1H-indole-3-carboxylic acid
Übersicht
Beschreibung
6-(Benzyloxy)-1H-indole-3-carboxylic acid (6-BICA) is a synthetic compound derived from indole-3-carboxylic acid, an aromatic carboxylic acid found naturally in plants. 6-BICA is a versatile compound with a wide range of applications in the scientific field, including synthesis, research, and drug development. It has been used in a variety of experiments and studies, and has been found to have numerous biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-(benzyloxy)-1H-indole-3-carboxylic acid and its derivatives have been the subject of extensive research due to their significance in chemistry and potential biological applications. A study by Marchelli, Hutzinger, & Heacock (1969) details the synthesis of hydroxyindole-3-carboxylic acids, starting from benzyloxyindoles, emphasizing their importance in biology and medicine. This research also highlights the metabolic processes involving indole compounds in plants and animals.
Biological Activities and Applications
The biological activities of 6-(benzyloxy)-1H-indole-3-carboxylic acid derivatives have been a focus of various studies. Ren (2007) discusses the synthesis of furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives and their inhibitory activities against Pyricularia oryzae, a plant pathogen (Ren, 2007). This research suggests potential agricultural applications in disease control. Additionally, Jain et al. (2005) explored the synthesis of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are key intermediates for pharmacologically active compounds, indicating possible medicinal applications (Jain et al., 2005).
Advanced Materials and Sensor Applications
6-(benzyloxy)-1H-indole-3-carboxylic acid derivatives have also found applications in advanced material science. Wan et al. (2014) reported a novel spiropyran that responds to extreme acid and alkali, with an "on-off-on" switch, indicating potential use in sensor technology and biological imaging under extreme pH conditions (Wan et al., 2014).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects . More research is needed to map out these pathways and understand their implications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 6-(benzyloxy)-1H-indole-3-carboxylic acid interacts with its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
6-phenylmethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-17-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJFYMDTZJVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676505 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24370-74-9 | |
| Record name | 6-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1372946.png)






![5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1372960.png)

![2-[4-(Bromomethyl)phenoxy]acetonitrile](/img/structure/B1372963.png)
